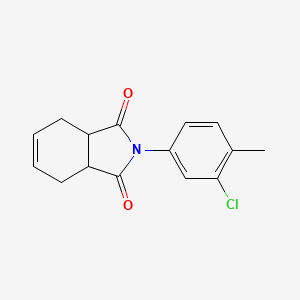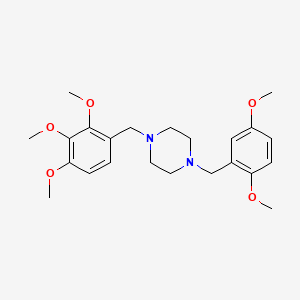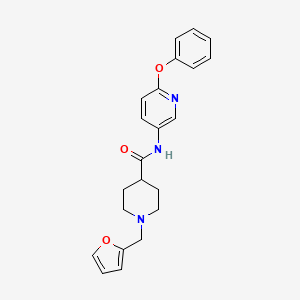![molecular formula C16H18ClN3O5S B4880503 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MLN-4760 and is a potent and selective inhibitor of the proteasome.
作用機序
MLN-4760 works by inhibiting the proteasome, which is a large protein complex that is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in cellular processes such as cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome can lead to the accumulation of proteins that are involved in these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MLN-4760 are primarily related to its inhibition of the proteasome. Inhibition of the proteasome can lead to the accumulation of intracellular proteins, ultimately resulting in cell death. This effect has been observed in various cell lines and animal models, and MLN-4760 has shown promising results as a potential treatment for cancer.
実験室実験の利点と制限
One of the main advantages of MLN-4760 for lab experiments is its potency and selectivity as a proteasome inhibitor. This allows researchers to study the effects of proteasome inhibition on cellular processes and disease models. However, one of the limitations of MLN-4760 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MLN-4760. One area of interest is the development of more potent and selective proteasome inhibitors that can be used as potential cancer treatments. Another area of interest is the study of the effects of proteasome inhibition on other cellular processes and disease models. Additionally, further research is needed to understand the potential limitations and side effects of proteasome inhibition as a therapeutic strategy.
合成法
The synthesis of MLN-4760 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methoxybenzenesulfonyl chloride and 4-piperidinecarboxylic acid isoxazole-3-carboxamide. The reaction between these two compounds results in the formation of MLN-4760.
科学的研究の応用
MLN-4760 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. The proteasome plays a critical role in the degradation of proteins that are involved in cell growth and division. Inhibition of the proteasome can lead to the accumulation of these proteins, ultimately resulting in cell death. MLN-4760 has been shown to be a potent inhibitor of the proteasome and has demonstrated promising results in preclinical studies as a potential treatment for cancer.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S/c1-24-13-3-2-12(17)10-14(13)26(22,23)20-7-4-11(5-8-20)16(21)18-15-6-9-25-19-15/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHXIMPHUNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)


![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)


![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)